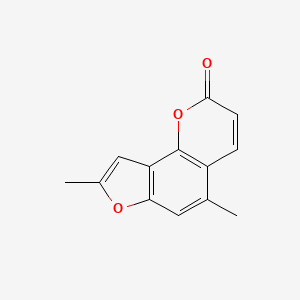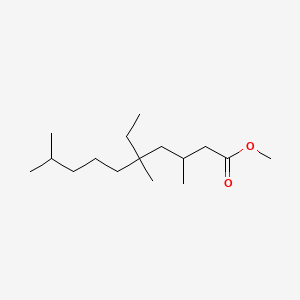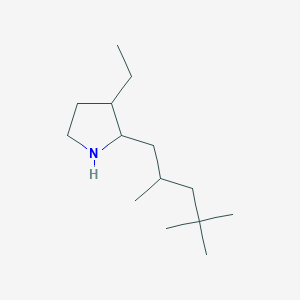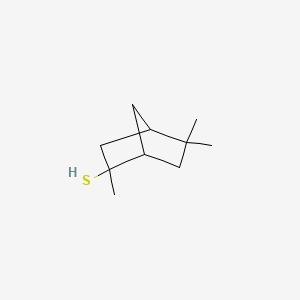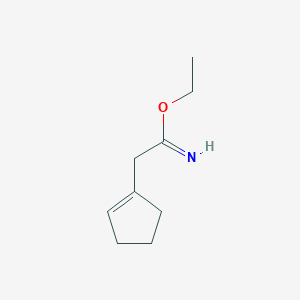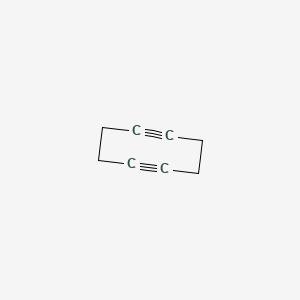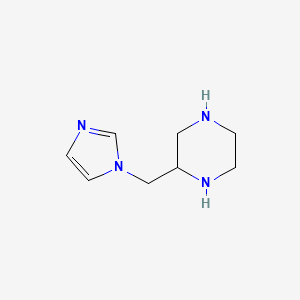
4-Methylpentyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpentyl acrylate is an organic compound with the molecular formula C9H16O2. It is an ester formed from the reaction of acrylic acid and 4-methylpentanol. This compound is part of the acrylate family, which is widely used in the production of polymers due to their highly reactive α,β-unsaturated carboxyl structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpentyl acrylate can be synthesized via the esterification of acrylic acid with 4-methylpentanol. This reaction typically involves the use of an acidic catalyst such as p-toluenesulfonic acid to facilitate the nucleophilic attack of the alcohol on the acrylic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester .
Chemical Reactions Analysis
Types of Reactions
4-Methylpentyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form poly(this compound), which is used in coatings and adhesives.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to acrylic acid and 4-methylpentanol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Hydrolysis: Acidic or basic conditions with catalysts like sulfuric acid or sodium hydroxide are used.
Major Products Formed
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and 4-methylpentanol
Scientific Research Applications
4-Methylpentyl acrylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylpentyl acrylate primarily involves its polymerization. The α,β-unsaturated carboxyl structure allows it to undergo free radical polymerization, forming long polymer chains. This process involves the initiation, propagation, and termination steps, where the monomer units are added sequentially to form the polymer .
Comparison with Similar Compounds
Similar Compounds
- Butyl acrylate
- 2-Ethylhexyl acrylate
- Methyl methacrylate
Comparison
4-Methylpentyl acrylate is unique due to its specific alkyl chain, which imparts distinct properties such as lower glass transition temperature and enhanced flexibility compared to other acrylates like butyl acrylate and methyl methacrylate . Its structure also influences its odor properties, making it less odorous than some other acrylates .
Properties
CAS No. |
5143-30-6 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-methylpentyl prop-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-9(10)11-7-5-6-8(2)3/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
BDMYQVMQTKUZNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)
![tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13795176.png)
